

Application Notes and Protocols for Validating Putative PARP16 Inhibitors using DB008

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase 16 (PARP16) is a tail-anchored transmembrane protein located in the endoplasmic reticulum (ER) and nuclear envelope.[1] It is the only known PARP family member with this localization and plays a crucial role in the unfolded protein response (UPR) by activating the ER stress sensors PERK and IRE1α through mono-ADP-ribosylation (MARylation).[2] Dysregulation of PARP16 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.

DB008 is a potent, selective, and cell-permeable covalent inhibitor of PARP16.[3] It contains an acrylamide electrophile that irreversibly binds to a non-conserved cysteine residue (Cys169) in the active site of PARP16, ensuring high selectivity.[4] Furthermore, **DB008** is equipped with a clickable alkyne group, enabling its use as a chemical probe for robust target engagement and validation studies.[3] These application notes provide detailed protocols for utilizing **DB008** to validate putative PARP16 inhibitors through competition binding assays and cellular thermal shift assays (CETSA).

Data Presentation

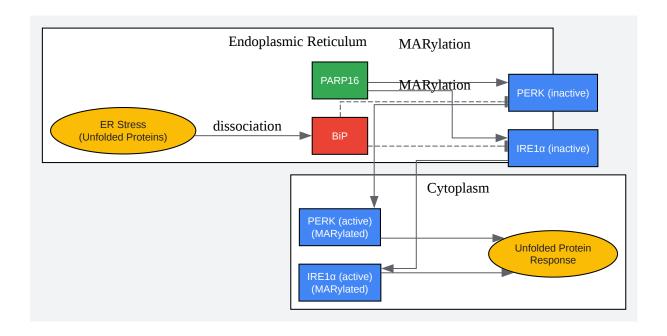
Table 1: Quantitative Data for **DB008** and other PARP16 Inhibitors



Compound	Target	IC50 (nM)	Inhibition Mode	Key Features	Reference(s
DB008	PARP16	275	Covalent, Irreversible	Clickable alkyne tag, high selectivity	[3]
HJ-52	PARP16	1180	Reversible	Precursor to DB008	
Talazoparib	PARP1/2, PARP16	100-300 (for PARP16)	Reversible	Validated as a PARP16 binder using DB008	[4]
EGCG	PARP16 (reported)	14,520	Reversible	Does not compete with DB008 in cells	[4]

Mandatory Visualization PARP16 Signaling in the Unfolded Protein Response (UPR)



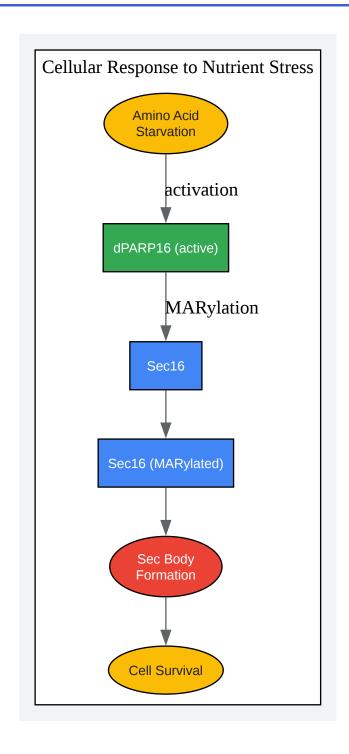


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Caption: PARP16-mediated activation of the UPR pathway.

PARP16 Signaling in Amino Acid Starvation



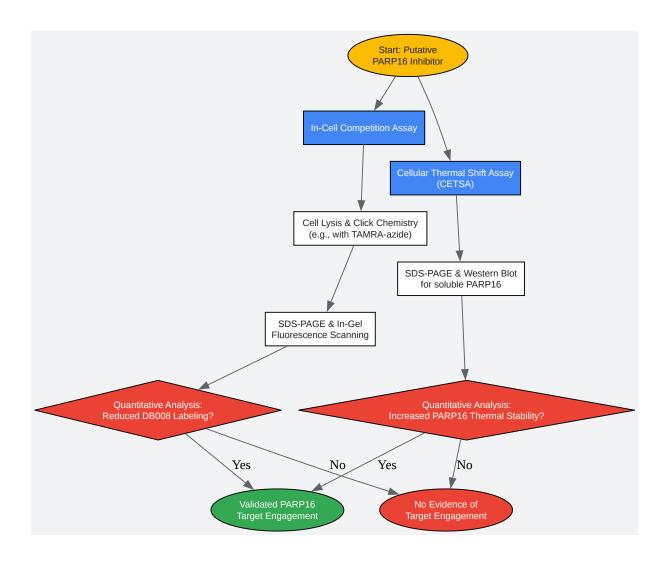


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Caption: PARP16's role in the amino acid starvation response.

Experimental Workflow for Validating PARP16 Inhibitors





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Caption: Workflow for validating PARP16 inhibitors using DB008.

Experimental Protocols



Protocol 1: In-Cell Competition Labeling Assay

This assay determines if a putative inhibitor binds to the active site of PARP16 by competing with the covalent labeling by **DB008**.

Materials:

- Cells expressing PARP16 (e.g., HEK293T cells overexpressing Myc-tagged PARP16)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Putative PARP16 inhibitor (test compound)
- DB008 (stock solution in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Click chemistry reagents: TAMRA-azide, copper (II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- SDS-PAGE gels and buffers
- Fluorescence gel scanner

Procedure:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere overnight.
 - Pre-treat the cells with varying concentrations of the putative PARP16 inhibitor (or vehicle control) for 1 hour at 37°C.
 - Add **DB008** to a final concentration of 0.3 μM and incubate for an additional 30 minutes at 37° C.[4]
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.



- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- · Click Chemistry Reaction:
 - To 50 μg of protein lysate, add the click chemistry reaction mixture containing TAMRAazide (final concentration 25 μM), TCEP (final concentration 1 mM), TBTA (final concentration 100 μM), and copper (II) sulfate (final concentration 1 mM).
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- In-Gel Fluorescence Analysis:
 - Add 4x Laemmli sample buffer to the reaction mixture and boil for 5 minutes.
 - Separate the proteins by SDS-PAGE.
 - Visualize the TAMRA-labeled PARP16 by scanning the gel using a fluorescence gel scanner (e.g., excitation at 557 nm and emission at 583 nm).
- Data Analysis:
 - Quantify the fluorescence intensity of the PARP16 band in each lane.
 - A decrease in fluorescence intensity in the presence of the putative inhibitor compared to the vehicle control indicates competition for binding to PARP16.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement by observing the thermal stabilization of PARP16 upon inhibitor binding.

Materials:

- Cells endogenously expressing PARP16
- Complete cell culture medium



- Putative PARP16 inhibitor (test compound) or DB008
- PBS with protease inhibitors
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels and buffers
- PVDF membrane
- Primary antibody against PARP16
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment:
 - Treat cultured cells with the putative PARP16 inhibitor or **DB008** at the desired concentration (and a vehicle control) for 1 hour at 37°C.
- Thermal Challenge:
 - Harvest the cells and resuspend them in PBS with protease inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
 - Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.



- Carefully collect the supernatant and determine the protein concentration.
- Western Blot Analysis:
 - Normalize the protein concentration for all samples.
 - Prepare samples with Laemmli buffer and separate them by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with a primary antibody specific for PARP16.
 - Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
- Data Analysis:
 - Quantify the band intensity for soluble PARP16 at each temperature.
 - Plot the percentage of soluble PARP16 relative to the non-heated control against the temperature.
 - A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and target engagement.

Conclusion

DB008 is a valuable and versatile tool for the validation of putative PARP16 inhibitors. Its covalent nature and clickable alkyne tag facilitate robust and straightforward assays for confirming direct target engagement in a cellular context. The provided protocols for in-cell competition labeling and cellular thermal shift assays offer a comprehensive framework for researchers to confidently identify and characterize novel PARP16-targeting compounds.

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